molecular formula C9H9BrINO B13724661 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine

5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine

Cat. No.: B13724661
M. Wt: 353.98 g/mol
InChI Key: JKNQURZDFWFWEE-UHFFFAOYSA-N
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Description

5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, iodine, and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different pyridine derivatives.

Scientific Research Applications

5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can be used as a probe in biological assays to study enzyme activity and protein interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels. The compound’s unique substituents, such as the bromine and iodine atoms, can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methoxypyridine: Similar structure but lacks the cyclopropylmethoxy group and iodine atom.

    2-Iodo-3-methoxypyridine: Similar structure but lacks the bromine atom and cyclopropylmethoxy group.

    3-(Cyclopropylmethoxy)pyridine: Similar structure but lacks the bromine and iodine atoms.

Uniqueness

5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is unique due to the presence of both bromine and iodine atoms, as well as the cyclopropylmethoxy group. These substituents confer distinct chemical and physical properties, such as increased reactivity and potential for specific interactions with biological targets. The combination of these features makes the compound particularly valuable in the synthesis of complex organic molecules and the development of new pharmaceuticals.

Properties

Molecular Formula

C9H9BrINO

Molecular Weight

353.98 g/mol

IUPAC Name

5-bromo-3-(cyclopropylmethoxy)-2-iodopyridine

InChI

InChI=1S/C9H9BrINO/c10-7-3-8(9(11)12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

JKNQURZDFWFWEE-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(N=CC(=C2)Br)I

Origin of Product

United States

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